molecular formula C18H14FN3O4 B2959242 Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate CAS No. 478248-32-7

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate

Cat. No.: B2959242
CAS No.: 478248-32-7
M. Wt: 355.325
InChI Key: JBJBREIRDUITQT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a fluoroanilino group and a nitro group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with ethyl acetoacetate under acidic conditions. The introduction of the fluoroanilino group can be achieved through nucleophilic substitution reactions, where a fluoroaniline reacts with the quinoline intermediate. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid or other nitrating agents.

    Substitution: Fluoroaniline and appropriate nucleophiles.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted quinolines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to active sites of enzymes, inhibiting their activity. The fluoroanilino and nitro groups enhance its binding affinity and specificity, making it a potent inhibitor of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor used in the synthesis of Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate.

    Fluoroquinolines: Compounds with similar quinoline cores and fluorine substitutions, known for their antibacterial activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

ethyl 4-(2-fluoroanilino)-6-nitroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c1-2-26-18(23)13-10-20-15-8-7-11(22(24)25)9-12(15)17(13)21-16-6-4-3-5-14(16)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJBREIRDUITQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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